molecular formula C23H34O5 B1682564 远志皂苷 CAS No. 104012-37-5

远志皂苷

货号 B1682564
CAS 编号: 104012-37-5
分子量: 390.5 g/mol
InChI 键: CFUPNMDNSQIWBB-UKTHLTGXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tussilagone is a major active component in Tussilago farfara, known for its anti-inflammatory effect . It has been used in traditional medicine for the treatment of asthma and bronchitis . It also has anti-cancer and anti-oxidant activities .


Synthesis Analysis

Tussilagone is extracted from Tussilago farfara . A new oplopane-type sesquiterpenoid tussilagofarin and a new chromone tussilagofarol, along with 18 known compounds, were isolated from the flower buds of Tussilago farfara .


Molecular Structure Analysis

Tussilagone has a molecular formula of C23H34O5 and a molecular weight of 390.51 . The structure of Tussilagone was elucidated on the basis of 1D and 2D NMR and HRESIMS data .


Chemical Reactions Analysis

Tussilagone has been found to suppress the expression of inflammatory mediators, nitric oxide and prostaglandin E2, and the inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1), in lipopolysaccharide-stimulated RAW 264.7 cells and peritoneal macrophages .


Physical And Chemical Properties Analysis

Tussilagone has a molecular formula of C23H34O5 and a molecular weight of 390.51 . It appears as a solid and its color ranges from white to off-white .

科学研究应用

抗炎和败血症治疗

远志皂苷是从远志中提取的,传统上用于治疗哮喘和支气管炎。它已显示出在治疗炎症和败血症方面的潜力。金等(2017 年)发现远志皂苷抑制巨噬细胞中的炎性介质,并通过抑制 NF-κB 激活和 MAP 激酶通路改善败血症诱导小鼠的存活率 (金等,2017 年)

抗血小板活性

周等(2020 年)证明远志皂苷通过影响血小板中的 GPVI 下游信号通路来抑制血小板聚集,这是血栓形成的关键因素。这表明其作为抗血小板药物用于预防血栓形成的潜力 (周等,2020 年)

肝微粒体的代谢研究

张等(2015 年)对大鼠和人肝微粒体中远志皂苷的代谢进行了比较分析。这项研究提供了对其生物转化和所涉及的细胞色素 P450 同工型的基本见解,有助于更好地理解其药理活性 (张等,2015 年)

癌症治疗中的抗血管生成

李等(2019 年)发现远志皂苷通过影响 VEGFR2 信号通路显着抑制血管生成,这是癌症进展的一个关键特征。这一发现表明其在癌症治疗中的潜在作用 (李等,2019 年)

心血管呼吸兴奋剂

李和王(1988 年)的一项早期研究发现,远志皂苷作为一种心血管呼吸兴奋剂,表明其在治疗相关疾病中的潜在应用 (李和王,1988 年)

减少结肠相关结直肠癌中的肿瘤发生

南和金(2020 年)表明,远志皂苷通过减少炎症和增殖来减少结肠相关结直肠癌中的肿瘤发生。这表明其在癌症预防中的治疗潜力 (南和金,2020 年)

与人血清白蛋白的相互作用

徐等(2017 年)使用各种光谱技术研究了远志皂苷与人血清白蛋白 (HSA) 的相互作用,提供了对其药代动力学和潜在治疗应用的见解 (徐等,2017 年)

一氧化氮生成抑制

秦等(2014 年)从远志中分离出倍半萜类化合物,包括远志皂苷,发现它们抑制一氧化氮的产生,表明潜在的抗炎应用 (秦等,2014 年)

神经保护和抗炎作用

神经保护和抗炎作用

林等(2008 年)发现远志皂苷减少了活化小胶质细胞中的一氧化氮等神经毒性因子,表明其在治疗神经退行性疾病中的潜力 (林等,2008 年)

树突状细胞功能抑制

朴等(2014 年)发现远志皂苷抑制树突状细胞功能,这在调节免疫反应中是有益的 (朴等,2014 年)

气道细胞中黏蛋白生成调节

崔等(2018 年)发现远志皂苷影响气道细胞中的 MUC5AC 黏蛋白生成,表明其在呼吸系统疾病中的潜在用途 (崔等,2018 年)

血流动力学改善

李亚平和王玉梅(1987 年)的一项研究表明,远志皂苷改善了狗的血流动力学,表明其在心血管治疗中的潜力 (李亚平和王玉梅,1987 年)

骨质疏松症预防

柳等(2020 年)发现远志皂苷通过影响破骨细胞分化和凋亡来预防骨质疏松性骨丢失,表明其在骨病中的应用 (柳等,2020 年)

大鼠血浆中的药代动力学

刘等(2008 年)提供了远志皂苷在大鼠血浆中的药代动力学见解,这对于其治疗用途至关重要 (刘等,2008 年)

肠道炎症治疗

千等(2018 年)表明,远志皂苷对肠道炎症具有治疗作用,突出了其在治疗炎症性肠病中的潜力 (千等,2018 年)

通过血红素加氧酶-1 诱导的抗炎作用

黄宝等(2009 年)发现远志皂苷在鼠巨噬细胞中诱导血红素加氧酶-1,表明其在调节炎症状态中的用途 (黄宝等,2009 年)

代谢和药代动力学

程等(2018 年)提供了有关远志皂苷及其相关化合物的代谢和药代动力学的有价值数据,这对于了解其治疗功效至关重要 (程等,2018 年)

倍半萜类化合物的分离和药理学

曹等(2016 年)探索了从 T. farfara L. 中分离倍半萜类化合物,包括远志皂苷,为进一步的化学和药理学研究提供了基础 (曹等,2016 年)

升压机制研究

李和王(1986 年)研究了远志皂苷的升压机制,加深了我们对其在心血管疾病中药效学的理解 (李和王,1986 年)

作用机制

Target of Action

Tussilagone, a sesquiterpenoid extracted from the flower buds of Tussilago farfara, is known for its anti-inflammatory and anti-angiogenic properties . The primary targets of Tussilagone are the inflammatory mediators, nitric oxide and prostaglandin E2, and the inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1) .

Mode of Action

Tussilagone interacts with its targets by suppressing their expression in lipopolysaccharide-stimulated cells . It inhibits the activation of the mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in the activation of various inflammatory mediators .

Biochemical Pathways

Tussilagone affects several biochemical pathways. It inhibits the NF-κB pathway, which is involved in the activation of various inflammatory mediators . It also suppresses the Syk/PLCγ2-PKC/MAPK and PI3K-Akt-GSK3β signaling pathways downstream of GPVI . These pathways play crucial roles in inflammation and oxidative stress.

Pharmacokinetics

The pharmacokinetics of Tussilagone have been studied in rats. After intravenous administration, the main pharmacokinetic parameters were found to be AUC(0-t) 175.7 ± 25.5 ng/mL.h, t1/2 0.5 ± 0.3 h, and CL 11.5 ± 1.8 L/h/kg . These parameters indicate the absorption, distribution, metabolism, and excretion (ADME) properties of Tussilagone, which impact its bioavailability.

Result of Action

Tussilagone exhibits protective effects against inflammation and polymicrobial sepsis by suppressing inflammatory mediators . It also reduces the formation of colonic tumors, decreases inflammation and proliferation induced by azoxymethane/dextran sulfate sodium, and induces apoptosis in colon tissue .

Action Environment

The action of Tussilagone can be influenced by environmental factors. For instance, particulate matter in the air can pose a serious threat to human health, and long-term inhalation of particulate matter with a diameter < 2.5 μm (PM2.5) can induce irreversible respiratory and lung injury . .

安全和危害

Tussilagone should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

属性

IUPAC Name

[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUPNMDNSQIWBB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tussilagone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

104012-37-5
Record name Tussilagone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 - 101 °C
Record name Tussilagone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tussilagone
Reactant of Route 2
Reactant of Route 2
Tussilagone
Reactant of Route 3
Reactant of Route 3
Tussilagone
Reactant of Route 4
Tussilagone
Reactant of Route 5
Tussilagone
Reactant of Route 6
Reactant of Route 6
Tussilagone

Q & A

Q1: How does tussilagone exert its anti-inflammatory effects?

A1: Tussilagone has been shown to inhibit the production of inflammatory mediators like nitric oxide and prostaglandin E2, as well as inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1). [] These effects are attributed to its ability to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, which are crucial for inflammatory responses. [, , , ]

Q2: What is the role of heme oxygenase-1 (HO-1) in tussilagone's anti-inflammatory activity?

A2: Research suggests that tussilagone can upregulate HO-1 expression, leading to the production of immunosuppressive molecules like biliverdin and carbon monoxide. [] This HO-1 induction contributes to tussilagone's ability to inhibit dendritic cell functions, which play a critical role in initiating and modulating immune responses. []

Q3: How does tussilagone impact platelet function?

A3: Tussilagone demonstrates antiplatelet activity by inhibiting platelet aggregation induced by collagen, thrombin, and ADP. [] This effect is linked to the suppression of the Syk/PLCγ2-PKC/MAPK and PI3K-Akt-GSK3β signaling pathways downstream of the platelet glycoprotein VI (GPVI) receptor. []

Q4: What is the molecular formula and weight of tussilagone?

A4: Tussilagone has the molecular formula C20H28O5 and a molecular weight of 348.43 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize tussilagone?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR and 13C-NMR), mass spectrometry (MS), and circular dichroism (CD) spectroscopy have been employed to elucidate the structure and stereochemistry of tussilagone. [, , ]

Q6: What are the potential therapeutic applications of tussilagone?

A6: Tussilagone has shown promise in preclinical studies for its potential in treating various conditions, including:

  • Inflammatory diseases: Due to its anti-inflammatory properties, tussilagone is being investigated for its potential in treating inflammatory bowel disease (colitis), [] allergic rhinitis, [] and acute pancreatitis. []
  • Thrombosis: Its antiplatelet activity makes it a potential candidate for preventing thrombosis. []
  • Cancer: Studies suggest that tussilagone may possess anti-tumorigenic effects in colitis-associated colon cancer models by reducing inflammation and tumor growth. [, ]
  • Metabolic disorders: Tussilagone has demonstrated the ability to improve glucose metabolism and reduce lipid accumulation in models of hepatic steatosis (fatty liver disease), indicating potential for treating metabolic disorders like NAFLD. []

Q7: How is tussilagone metabolized in the body?

A7: Studies utilizing ultra-high-performance liquid chromatography coupled with high-resolution LTQ-Orbitrap mass spectrometry (UHPLC/HRMS) have identified various metabolites of tussilagone in rat and human liver microsomes. [] The primary metabolic pathways include hydrolysis of ester bonds, hydroxylation, and demethylation. []

Q8: Are there any pharmacokinetic studies available on tussilagone?

A8: Yes, researchers have investigated the pharmacokinetics of tussilagone in rats after intravenous and intragastrical administration. [, ] These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile, essential for understanding its behavior in vivo.

Q9: What analytical methods are used to determine the quality and purity of tussilagone?

A9: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including diode-array detection (DAD) [] and mass spectrometry (MS/MS), [, , ] is widely employed for the quantitative and qualitative analysis of tussilagone in plant extracts and biological samples.

Q10: How is the quality of Tussilago farfara assessed?

A10: Several approaches are used to assess the quality of Tussilago farfara, including:* Microscopy: Microscopic examination can quantify characteristic features, such as pollen grains, to assess quality. []* Chemical analysis: HPLC coupled with various detectors is used to quantify the content of key bioactive compounds, including tussilagone, chlorogenic acid, rutin, and isoquercitrin. [, , , , ]* NMR-based metabolomics: This technique allows for the simultaneous analysis of a wide range of metabolites in Tussilago farfara samples, providing insights into chemical variations between different sources and growth conditions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。